KRH-1636 was developed through research focused on identifying effective antagonists for the CXCR4 receptor, which plays a critical role in HIV entry into host cells. It is specifically designed to mimic peptide structures while enhancing stability and bioactivity. The compound is classified under the category of small molecule inhibitors targeting chemokine receptors, particularly CXCR4, which is implicated in various diseases, including HIV/AIDS and certain cancers .
The synthesis of KRH-1636 involves several key steps aimed at optimizing its pharmacological properties. The initial synthetic route includes:
The detailed synthetic pathway has been documented in scientific literature, highlighting the importance of each step in achieving the desired potency and selectivity against CXCR4 .
The molecular structure of KRH-1636 can be described as follows:
The binding mode has been characterized through computational modeling, indicating that KRH-1636 forms critical interactions with residues such as Asp262 and Glu288 within the CXCR4 receptor .
KRH-1636 participates in several key chemical reactions relevant to its function as an antagonist:
These interactions are crucial for its efficacy as an antiviral agent .
The mechanism of action of KRH-1636 primarily revolves around its role as a CXCR4 antagonist:
Research indicates that KRH-1636 exhibits a binding affinity comparable to other known antagonists like AMD3100 but may have distinct advantages due to its structural modifications .
The physical and chemical properties of KRH-1636 include:
These properties are essential for determining its formulation and delivery methods in therapeutic applications .
KRH-1636 has significant potential applications in various scientific fields:
The ongoing research aims to further elucidate its efficacy and safety profile as well as potential modifications to enhance oral bioavailability .
CXCR4, a G-protein-coupled receptor (GPCR), is a critical regulator of cell migration and immune surveillance. Its overexpression is implicated in viral pathogenesis (notably HIV-1 entry) and oncogenesis (facilitating tumor metastasis and cancer stem cell proliferation). The receptor binds its endogenous ligand CXCL12 (SDF-1α), triggering downstream signaling pathways (e.g., PI3K/AKT, MAPK) that promote cell survival and migration. In HIV infection, CXCR4 serves as a coreceptor for T-tropic (X4) viral strains, enabling viral fusion with host CD4+ T-cells [1] [8] [9]. In oncology, CXCR4/CXCL12 interactions drive tumor dissemination to distant organs (e.g., bone, liver) and foster therapeutic resistance by anchoring cancer cells in protective niches [6] [8].
Key molecular interactions facilitating these pathologies include:
Table 1: Key CXCR4 Residues Involved in KRH-1636 Binding
Residue Location | Amino Acid | Function in Ligand Binding |
---|---|---|
Transmembrane Domain | His113 | Forms polar bonds with KRH-1636's guanidino group |
ECL2 | Asp171 | Interacts with KRH-1636's arginine moiety |
ECL3 | Asp262 | Anchors KRH-1636's pyridinylmethyl group |
Hydrophobic Pocket | Tyr116 | Stabilizes naphthalene ring via π-π stacking |
The quest for CXCR4 inhibitors began in the 1990s post-discovery of its role in HIV entry. Key milestones include:
Table 2: Evolution of CXCR4 Antagonists
Compound Class | Representative Agents | Advantages | Limitations |
---|---|---|---|
Bicyclams | AMD3100 | Potent HIV inhibition | Intravenous only; cardiotoxicity |
Peptides | T22/T140 | Nanomolar affinity | Poor metabolic stability |
Tripeptidomimetics | KRH-1636 | Oral absorption; modular chemistry | Moderate bioavailability (25.6% in rats) |
Next-generation analogs | KRH-3955 | Improved bioavailability (25.6%) | Under preclinical optimization |
Discovered via high-throughput screening of Kureha Chemical Industry’s library, KRH-1636 (N-{(S)-4-guanidino-1-[(S)-1-naphthalen-1-yl-ethylcarbamoyl]butyl}-4-{[(pyridin-2-yl-methyl)amino]methyl}benzamide) is an orally active, arginine-based tripeptidomimetic antagonist [2] [7]. Its chemical structure integrates:
Antiviral activity:
Anticancer potential:
Though superseded by the more bioavailable analog KRH-3955, KRH-1636 remains a structural template for fragment-based drug design (e.g., HF51116 integrates its pyridinylmethyl group) [10].
Table 3: Key Properties of KRH-1636
Property | Value/Description |
---|---|
CAS Number | 568526-77-2 |
Molecular Formula | C₃₂H₃₇N₇O₂ |
Molecular Weight | 551.68 g/mol |
Mechanism | Competitive CXCR4 antagonist |
Primary Indications | HIV-1 (X4 strains); oncology (investigational) |
Status | Preclinical (superseded by KRH-3955) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7